molecular formula C6H4F2O B1294556 3,5-Difluorophenol CAS No. 2713-34-0

3,5-Difluorophenol

Cat. No.: B1294556
CAS No.: 2713-34-0
M. Wt: 130.09 g/mol
InChI Key: HJSSBIMVTMYKPD-UHFFFAOYSA-N
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Description

3,5-Difluorophenol is an organic compound with the molecular formula C6H4F2O. It is a derivative of phenol, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 5 positions. This compound is known for its unique chemical properties and is used in various industrial and research applications .

Mechanism of Action

Target of Action

The primary target of 3,5-Difluorophenol is the metalloenzyme carbonic anhydrase (CA, EC 4.2.1.1) . Carbonic anhydrase plays a crucial role in regulating pH and fluid balance in the body.

Mode of Action

This compound acts as an inhibitor of carbonic anhydrase . It binds to the enzyme and prevents it from catalyzing the reaction that converts carbon dioxide and water into bicarbonate and protons. This inhibition disrupts the normal functioning of the enzyme.

Biochemical Analysis

Biochemical Properties

3,5-Difluorophenol plays a significant role in biochemical reactions due to its phenolic structure. Phenolic compounds are known for their ability to interact with various enzymes and proteins. This compound can act as a substrate or inhibitor for certain enzymes, influencing their activity. For example, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions can vary, leading to either the activation or inhibition of enzymatic activity .

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound may affect the expression of genes involved in oxidative stress responses, leading to changes in the levels of reactive oxygen species (ROS) within cells. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing the overall metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. For example, this compound may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to changes in gene expression, either by directly interacting with transcription factors or by modulating signaling pathways that control gene transcription .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Over time, this compound may undergo degradation, leading to the formation of various metabolites. These metabolites can have different biological activities compared to the parent compound. In in vitro and in vivo studies, the temporal effects of this compound can be observed by monitoring changes in cellular responses over time. For example, prolonged exposure to this compound may result in adaptive responses, such as the upregulation of detoxification enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or no adverse effects, while at higher doses, it can induce toxicity. In animal studies, threshold effects are often observed, where a certain dosage level must be reached before significant biological effects occur. High doses of this compound can lead to toxic effects, such as liver damage, oxidative stress, and disruption of normal metabolic processes. These effects are dose-dependent and can vary between different animal species .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450s. These enzymes catalyze the oxidation of this compound, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate excretion. The metabolic pathways of this compound can influence its biological activity and toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. For example, it may be transported by organic anion transporters or bind to plasma proteins, affecting its bioavailability and distribution. The localization and accumulation of this compound within specific tissues can influence its biological effects and toxicity .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It may be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals or post-translational modifications. For instance, the presence of specific amino acid sequences or chemical modifications can direct this compound to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3,5-difluorophenol involves the diazotization of 3,4,5-trifluoromethylaniline followed by hydrolysis. The process includes the following steps :

    Diazotization: 3,4,5-trifluoromethylaniline is added dropwise to a 50% sulfuric acid solution.

    Reaction: The mixture is then reacted with 50% hypophosphorous acid solution and a catalyst.

    Hydrolysis: The diazonium salt solution is added dropwise and stirred.

    Separation and Purification: The product is extracted and purified through rectification.

Another method involves the synthesis of 3,5-difluorophenylboronic acid from 3,5-difluorobromobenzene, followed by oxidation to obtain this compound .

Industrial Production Methods: The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluorophenol undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The hydroxyl group can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various substituted phenols .

Scientific Research Applications

3,5-Difluorophenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with fluorine-containing functional groups.

    Industry: Used in the production of dyes, plastics, and rubber additives

Comparison with Similar Compounds

  • 2,4-Difluorophenol
  • 2,6-Difluorophenol
  • 3,4-Difluorophenol
  • 4-Fluorophenol

Comparison: 3,5-Difluorophenol is unique due to the specific positioning of the fluorine atoms, which influences its chemical reactivity and physical properties. Compared to other difluorophenols, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications .

Properties

IUPAC Name

3,5-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2O/c7-4-1-5(8)3-6(9)2-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSSBIMVTMYKPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10181596
Record name Phenol, 3,5-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10181596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2713-34-0
Record name 3,5-Difluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2713-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 3,5-difluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002713340
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 3,5-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10181596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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